molecular formula C17H14FNO6S B3098035 methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327179-35-0

methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B3098035
CAS No.: 1327179-35-0
M. Wt: 379.4
InChI Key: FIPLEHOTARLRRU-CXUHLZMHSA-N
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Description

Methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate is a synthetic organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a sulfonyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfonyl Acrylate Moiety: The sulfonyl acrylate moiety can be synthesized through the reaction of a sulfonyl chloride with an acrylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole or fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate: Similar structure with a chlorine atom instead of a fluorine atom.

    Methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-bromophenyl)sulfonyl]acrylate: Similar structure with a bromine atom instead of a fluorine atom.

    Methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methylphenyl)sulfonyl]acrylate: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

Methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

methyl (E)-3-(1,3-benzodioxol-5-ylamino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO6S/c1-23-17(20)16(26(21,22)13-5-2-11(18)3-6-13)9-19-12-4-7-14-15(8-12)25-10-24-14/h2-9,19H,10H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPLEHOTARLRRU-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate
Reactant of Route 2
Reactant of Route 2
methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate
Reactant of Route 3
Reactant of Route 3
methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate
Reactant of Route 4
methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate
Reactant of Route 5
methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate
Reactant of Route 6
methyl (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate

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